molecular formula C11H21NO3 B2621841 Tert-butyl 3-methoxy-1-(methylamino)cyclobutane-1-carboxylate CAS No. 2248282-45-1

Tert-butyl 3-methoxy-1-(methylamino)cyclobutane-1-carboxylate

Cat. No.: B2621841
CAS No.: 2248282-45-1
M. Wt: 215.293
InChI Key: ZSIUJLJTLNHFJH-UHFFFAOYSA-N
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Description

Tert-butyl 3-methoxy-1-(methylamino)cyclobutane-1-carboxylate is an organic compound with a complex structure that includes a cyclobutane ring, a methoxy group, and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis of tert-butyl 3-methoxy-1-(methylamino)cyclobutane-1-carboxylate typically begins with commercially available starting materials such as cyclobutanone, tert-butyl bromoacetate, and methylamine.

    Step-by-Step Synthesis:

    Reaction Conditions: These reactions are typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under controlled temperatures ranging from 0°C to room temperature.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would involve scaling up the laboratory procedures with optimizations for yield and purity. This might include continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the ester group, converting it into an alcohol.

    Substitution: The methylamino group can participate in substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be employed under mild conditions.

Major Products

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: Products include alcohols.

    Substitution: Products vary depending on the nucleophile used, such as azides or thiols.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, tert-butyl 3-methoxy-1-(methylamino)cyclobutane-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

In medicinal chemistry, this compound is investigated for its potential as a building block in the synthesis of pharmaceuticals. Its structural features may contribute to the development of drugs with specific biological activities, such as enzyme inhibitors or receptor modulators.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism by which tert-butyl 3-methoxy-1-(methylamino)cyclobutane-1-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-methoxy-1-(amino)cyclobutane-1-carboxylate: Similar structure but lacks the methyl group on the amino moiety.

    Tert-butyl 3-methoxy-1-(ethylamino)cyclobutane-1-carboxylate: Similar structure with an ethyl group instead of a methyl group on the amino moiety.

    Tert-butyl 3-hydroxy-1-(methylamino)cyclobutane-1-carboxylate: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness

Tert-butyl 3-methoxy-1-(methylamino)cyclobutane-1-carboxylate is unique due to the combination of its methoxy group and methylamino group on the cyclobutane ring. This specific arrangement of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

tert-butyl 3-methoxy-1-(methylamino)cyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-10(2,3)15-9(13)11(12-4)6-8(7-11)14-5/h8,12H,6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSIUJLJTLNHFJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1(CC(C1)OC)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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